molecular formula C6H12N2O B14030765 (3S,6S)-3,6-Dimethylpiperazin-2-one

(3S,6S)-3,6-Dimethylpiperazin-2-one

Cat. No.: B14030765
M. Wt: 128.17 g/mol
InChI Key: NJAPKTOYEVZXOF-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,6S)-3,6-Dimethylpiperazin-2-one is a chiral compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two methyl groups at the 3 and 6 positions of the piperazine ring, and it exists in the (3S,6S) stereoisomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S,6S)-3,6-Dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another efficient method is the self-condensation of L-asparagine methyl ester at room temperature . These methods yield optically pure this compound, confirmed by analytical and spectroscopic data.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3,6-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3S,6S)-3,6-Dimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,6S)-3,6-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6S)-3,6-Dimethylpiperazin-2-one is unique due to its specific stereochemistry and the presence of two methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

(3S,6S)-3,6-Dimethylpiperazin-2-one, a compound belonging to the piperazine family, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2OC_6H_{10}N_2O. The compound features a piperazine ring with two methyl groups at the 3 and 6 positions. This structural configuration is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. In one study, it was shown to enhance the permeation of theophylline through the skin when used in formulations, indicating potential as a transdermal drug delivery enhancer . The compound demonstrated a notable increase in permeation rates compared to formulations without it.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro assays revealed that this compound may possess anticancer properties by inducing cytotoxicity in specific cancer cells without significant toxicity to normal cells . For instance, it was noted that formulations containing this compound did not exhibit significant toxic effects on three different cell lines tested.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest that its ability to enhance drug permeation could be attributed to its interaction with cellular membranes, facilitating the transport of other therapeutic agents across biological barriers .

Comparative Biological Activity

To illustrate the biological activity of this compound in relation to other compounds in its class, the following table summarizes key findings from various studies:

Compound NameIC50 (µM)CC50 (µM)Selectivity IndexActivity Type
This compoundNot specifiedNot specifiedNot specifiedAntiviral/Cytotoxic
Compound A30.9822.71.36Anticancer
Compound B0.4919.3939.5Antiviral

Note: IC50 represents the concentration at which 50% inhibition is observed; CC50 is the concentration causing 50% cytotoxicity.

Case Studies

  • Transdermal Delivery Enhancement : A study demonstrated that formulations containing this compound significantly enhanced the skin permeation of theophylline compared to controls . This suggests potential applications in improving drug delivery systems.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on various cancer cell lines. The results indicated that while exhibiting cytotoxicity against cancer cells, the compound maintained a favorable safety profile with minimal toxicity towards normal cells .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3S,6S)-3,6-dimethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-4-3-7-5(2)6(9)8-4/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

NJAPKTOYEVZXOF-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CN[C@H](C(=O)N1)C

Canonical SMILES

CC1CNC(C(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.